1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride is a synthetic organic compound that falls under the category of benzofuran derivatives. Benzofurans are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug discovery. The specific compound in question is notable for its potential applications in pharmacology, particularly in the development of new therapeutic agents.
The compound is synthesized through various chemical processes, often involving the reaction of 2,3-dihydrobenzofuran derivatives with amines. The synthesis of related compounds has been documented in scientific literature, highlighting their utility as intermediates in pharmaceutical research and development.
This compound is classified as an amine and a derivative of benzofuran. Its unique structure contributes to its biological activity, which has been explored in various studies focusing on antimicrobial and anticancer properties.
The synthesis of 1-(2,3-dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride typically involves a multi-step process. Key methods include:
The reaction conditions often require careful control of temperature and pH to optimize yield and purity. Common solvents used include ethanol or THF (tetrahydrofuran), and purification techniques such as recrystallization or chromatography are employed to isolate the final product.
The molecular formula for 1-(2,3-dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride is . The compound features a benzofuran ring fused with a methylbutanamine side chain.
The structural integrity and stereochemistry play crucial roles in its biological activity.
The compound can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and halogens in the presence of Lewis acid catalysts for substitution reactions. The choice of reagents and conditions significantly influences the yield and selectivity of the reactions.
The mechanism of action for 1-(2,3-dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride involves its interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that it may inhibit specific metabolic pathways crucial for microbial growth or cancer cell proliferation.
Research indicates that compounds with similar structures exhibit activity against various pathogens by disrupting their metabolic functions. Further studies are needed to elucidate the precise pathways involved.
The compound typically appears as a white to off-white crystalline solid. Its melting point and solubility characteristics are essential for formulation in pharmaceutical applications.
Key chemical properties include:
Relevant analyses such as NMR (nuclear magnetic resonance) spectroscopy confirm its structural integrity post-synthesis.
1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride has potential applications in several scientific domains:
Research continues to evaluate its efficacy and safety profile in preclinical models, aiming to translate findings into clinical applications.
The 2,3-dihydrobenzofuran scaffold represents a privileged structure in medicinal chemistry, characterized by a fused benzene ring and tetrahydrofuran system that confers enhanced metabolic stability and optimal ligand-receptor interactions. This bicyclic framework serves as a bioisosteric replacement for para-substituted phenyl groups while introducing conformational restraint that enhances binding specificity. In the target compound, the dihydrobenzofuran moiety is linked via its 5-position to a branched aliphatic amine chain terminated by a hydrochloride salt—a configuration that optimizes molecular recognition at monoaminergic targets [8] [9].
Structurally, the dihydrobenzofuran core differs from simple benzofurans through saturation of the furan ring (C2-C3 bond), reducing planarity and increasing three-dimensional character. This modification enhances blood-brain barrier penetration compared to planar aromatic systems, as evidenced by the CNS activity of dihydrobenzofuran-containing serotonin agonists [8]. The oxygen atom in the furan ring forms critical hydrogen-bonding interactions with transmembrane domain residues of G-protein coupled receptors, particularly serotonin receptors (5-HT₂c), explaining the scaffold’s prevalence in psychoactive agents [8]. Quantum mechanical calculations reveal that the dihedral angle between the fused rings (typically 5-15°) creates a chiral envelope favorable for fitting hydrophobic binding pockets.
Table 1: Structural Parameters of Dihydrobenzofuran vs. Bioisosteric Scaffolds
Scaffold | Planarity Index | H-Bond Capacity | LogP (avg) | CNS Penetration Likelihood |
---|---|---|---|---|
Dihydrobenzofuran | Moderate (15-25°) | Acceptor only | 2.8-3.5 | High |
Benzofuran | High (<5°) | Acceptor only | 3.0-3.8 | Moderate |
Indane | Moderate (10-20°) | None | 3.2-4.0 | High |
Tetralin | Low (30-45°) | None | 3.5-4.2 | Variable |
Para-substituted phenyl | High (<10°) | Variable | 2.0-3.0 | Low-Moderate |
Positional isomerism critically governs the pharmacological profile of dihydrobenzofuran derivatives due to altered electronic distributions and steric accessibility of the amine chain. The 5-positional isomer (target compound) demonstrates superior bioactivity over 4- or 6-substituted analogs in receptor binding assays, attributable to optimal vector alignment for receptor engagement. Quantum mechanical modeling indicates that 5-substitution minimizes steric clash with transmembrane helix 5 in 5-HT₂ receptors while maximizing cation-π interactions between the protonated amine and receptor aromatic residues [8].
Substituent effects were quantified using Hammett constants (σ) and Hansch parameters (π):
Table 2: Positional Isomer Binding Affinities (Ki, nM) at Key Receptors
Substitution Position | 5-HT₂c | 5-HT₂a | DAT | NET | SERT |
---|---|---|---|---|---|
5- (Target compound) | 12.3 ± 1.5 | 84.2 ± 6.7 | 420 ± 25 | 380 ± 30 | >1000 |
4- | 210 ± 18 | 550 ± 42 | 880 ± 75 | 920 ± 85 | >1000 |
6- | 95 ± 8.2 | 230 ± 21 | 650 ± 55 | 720 ± 60 | >1000 |
7- | 310 ± 28 | 680 ± 62 | >1000 | >1000 | >1000 |
Chromatographic behavior confirms structural distinctions: Rf values in silica TLC (CHCl₃/MeOH/NH₄OH 90:9:1) are 0.48 (5-isomer), 0.39 (6-isomer), and 0.52 (4-isomer), while ion mobility spectrometry shows drift time differentials of 0.12 ms between 5- and 6-isomers due to variant collision cross-sections [6].
The target compound shares significant pharmacophoric homology with synthetic cathinones while exhibiting key mechanistic distinctions. Both classes feature an aromatic head group separated from an amine terminus by a 2-3 atom linker, but differ fundamentally in linker chemistry: cathinones possess a β-keto spacer (─C(O)CH₂─), whereas the dihydrobenzofuran derivative contains a direct CH₂ linkage. This difference abolishes substrate activity at monoamine transporters while enhancing receptor affinity [10].
Structural comparisons reveal:
Table 3: Pharmacological Comparison with Cathinone Subclasses
Parameter | Target Compound | Pyrrolidinyl Cathinones (e.g., α-PVP) | N-Alkylated Cathinones (e.g., Mephedrone) | Methylenedioxy Cathinones (e.g., Methylone) |
---|---|---|---|---|
Transporter Activity | None | DAT/NET blocker (IC₅₀≈40nM) | SERT releaser (EC₅₀≈150nM) | Mixed SERT/DAT releaser |
Receptor Affinity | 5-HT₂c agonist (Kᵢ=12nM) | Minimal (Kᵢ>10μM at 5-HT sites) | 5-HT₂B binding (Kᵢ≈250nM) | 5-HT₂A partial agonist |
Metabolic Vulnerability | Amine oxidation (minor) | β-Keto reduction (major) | N-Demethylation (rapid) | O-Demethylenation (high) |
logD₇.₄ | 2.1 | 3.8 | 2.3 | 1.9 |
The absence of the β-keto group redirects pharmacological activity from dopamine/norepinephrine transporters (DAT/NET) toward serotonergic receptors. Molecular docking confirms engagement with 5-HT₂c allosteric sites via hydrogen bonding between the furan oxygen and Ser312 residue, a interaction impossible with β-keto-containing cathinones due to steric occlusion [8] [10]. This shift explains the compound’s distinct psychoactive profile lacking typical cathinone-induced locomotor stimulation.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7